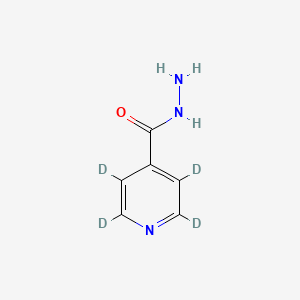

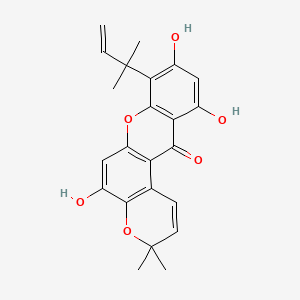

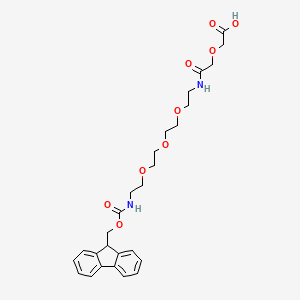

![molecular formula C45H45N13O13S B563221 (17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide CAS No. 161263-50-9](/img/structure/B563221.png)

(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide

Overview

Description

Berninamycin D: is a member of the thiopeptide antibiotics class. It was first isolated in 1994 from a strain of Streptomyces as a minor analogue of Berninamycin A . Thiopeptides are characterized by macrocyclic structures containing atypical amino acids linked to thiazole and oxazole rings. Unlike other members of this class, Berninamycin D lacks the didehydroalaninyl side chain.

Mechanism of Action

Target of Action

Berninamycin D is a member of the thiopeptide class of antibiotics, which are known for their potent activity against Gram-positive bacteria . The primary targets of Berninamycin D are the bacterial ribosomes, specifically the complex of 23s RNA with protein L11 .

Mode of Action

Berninamycin D interacts with its targets by binding to the complex of 23s RNA with protein L11 . This interaction disrupts the normal function of the ribosomes, thereby inhibiting protein synthesis in the bacteria . This mode of action is similar to that of thiostrepton, another antibiotic, despite their structural dissimilarity .

Biochemical Pathways

The production of Berninamycin D involves a biosynthetic gene cluster from marine-derived Streptomyces sp. SCSIO 11878 . Heterologous expression of this gene cluster in different terrestrial model Streptomyces hosts leads to the production of Berninamycin D .

Result of Action

The result of Berninamycin D’s action is the inhibition of protein synthesis in Gram-positive bacteria, leading to their death . This makes Berninamycin D a potent antibiotic against these types of bacteria .

Action Environment

The action, efficacy, and stability of Berninamycin D can be influenced by various environmental factors. For instance, the production of Berninamycin D can vary depending on the host in which the berninamycin biosynthetic gene cluster is expressed

Biochemical Analysis

Cellular Effects

Berninamycin D has potent activity against Gram-positive bacteria . It inhibits protein synthesis in these bacteria, disrupting their cellular processes

Molecular Mechanism

Berninamycin D exerts its effects at the molecular level primarily by inhibiting protein synthesis in Gram-positive bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthetic gene cluster responsible for Berninamycin D production was identified in marine-derived Streptomyces sp. SCSIO 11878. Heterologous expression of this gene cluster in different terrestrial model Streptomyces hosts led to the production of Berninamycins A (1) and B (2) in Streptomyces lividans SBT18 and Streptomyces coelicolor M1154. Additionally, two new linearized Berninamycins, J (3) and K (4), were obtained in Streptomyces albus J1074 .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Berninamycin D likely undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. specific details remain scarce.

Common Reagents and Conditions: The reagents and conditions involved in Berninamycin D’s chemical reactions are still an area of active investigation. Researchers aim to uncover the enzymatic machinery responsible for its biosynthesis.

Major Products: The major products resulting from Berninamycin D’s reactions have not been extensively characterized. Further studies are needed to elucidate these aspects.

Scientific Research Applications

Berninamycin D’s applications span several scientific fields:

Chemistry: Researchers study its unique structure and reactivity.

Biology: Investigations explore its interactions with cellular components.

Medicine: Berninamycin D’s potential as an antibiotic or therapeutic agent is an ongoing area of interest.

Industry: Its industrial applications, if any, remain to be fully explored.

Comparison with Similar Compounds

Berninamycin D stands out due to its distinctive structure and lack of the didehydroalaninyl side chain. Similar compounds include Berninamycin A and Berninamycin C, both of which share the thiopeptide scaffold but exhibit variations in side chains and functional groups .

Properties

IUPAC Name |

(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H45N13O13S/c1-11-24-43-57-30(22(8)71-43)39(66)48-17(3)35(62)58-32(45(9,10)68)40(67)50-19(5)42-56-29(21(7)70-42)38(65)47-16(2)34(61)49-18(4)41-53-26(14-69-41)31-23(12-13-25(51-31)33(46)60)44-54-27(15-72-44)36(63)55-28(20(6)59)37(64)52-24/h11-15,20,28,32,59,68H,2-5H2,1,6-10H3,(H2,46,60)(H,47,65)(H,48,66)(H,49,61)(H,50,67)(H,52,64)(H,55,63)(H,58,62)/b24-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYFBJUVNSGWDG-MYKKPKGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H45N13O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1008.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key structural difference between Berninamycin D and Berninamycin A?

A1: Berninamycin D differentiates itself from Berninamycin A in the number of dehydroalanine units attached to its pyridine ring. Berninamycin A possesses a specific number of these units, while Berninamycin D has two fewer. [, ] This structural variation could potentially influence its interaction with biological targets and impact its activity.

Q2: How does the structure of Berninamycin D compare to other minor metabolites like Berninamycin B and C?

A2: Berninamycin D, B, and C all exhibit structural variations from the parent compound, Berninamycin A. Berninamycin B substitutes a valine unit for the β-hydroxyvaline unit found in the cyclic peptide loop of Berninamycin A. [] Berninamycin C is postulated to have only one dehydroalanine unit attached to the carboxyl carbon of the pyridine ring, further differentiating it from Berninamycin D. [] These structural distinctions within the Berninamycin family highlight the potential for diverse biological activities and warrant further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-N-(8-chloro-5-hydroxy-4,4-dimethyl-2-oxo-1,3](/img/new.no-structure.jpg)

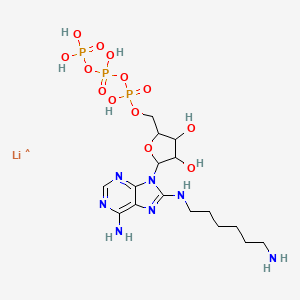

![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)